

Spectroscopic Profile of 3-(3-Furyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Furyl)acrylic acid

Cat. No.: B053948

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical entities is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(3-Furyl)acrylic acid**, a valuable building block in organic synthesis.

This document presents a summary of available spectral data in clearly structured tables, details the experimental protocols for these analytical techniques, and includes a workflow diagram for spectral data acquisition and analysis.

Summary of Spectral Data

The following tables summarize the key spectral data for **3-(3-Furyl)acrylic acid**. It is important to distinguish this compound from its isomer, 3-(2-Furyl)acrylic acid, as spectral data can differ significantly.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data for **3-(3-Furyl)acrylic acid**

(¹H and ¹³C NMR data for the 3-furyl isomer were not available in the searched literature. Data for the 2-furyl isomer is prevalent and should not be used for the 3-furyl isomer.)

¹ H NMR Data	¹³ C NMR Data
No data available.	No data available.

Table 2: Infrared (IR) Spectroscopy Data for **3-(3-Furyl)acrylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (conjugated carboxylic acid)
~1640	Medium	C=C stretch (alkene)
~1500-1400	Medium	C=C stretch (furan ring)
~1250-1000	Strong	C-O stretch

Note: The IR data is based on the gas-phase spectrum available in the NIST WebBook.[\[1\]](#)[\[2\]](#)

Table 3: Mass Spectrometry (MS) Data for **3-(3-Furyl)acrylic acid**

m/z	Relative Intensity	Assignment
138	M ⁺ (Molecular Ion)	C ₇ H ₆ O ₃ ⁺
121	[M-OH] ⁺	
93	[M-COOH] ⁺	
65	[Furan moiety fragmentation] ⁺	
39	[Cyclopropenyl cation] ⁺	

Note: The mass spectrometry data is based on electron ionization (EI) with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol .[\[1\]](#)[\[3\]](#) The fragmentation pattern is predicted based on typical behavior of acrylic acids and furan compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific parameters may vary based on the instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(3-Furyl)acrylic acid** would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard.

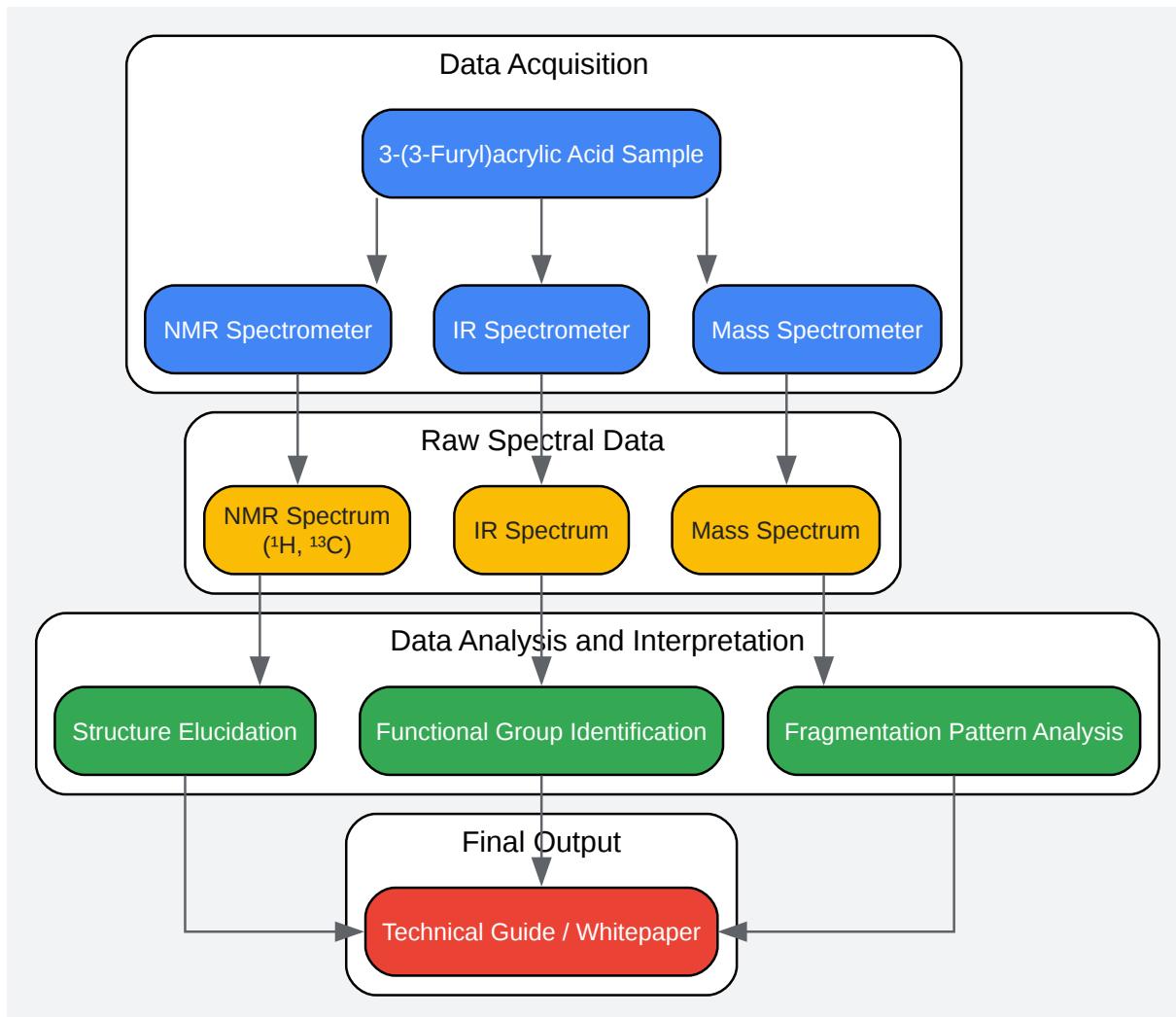
- ^1H NMR Spectroscopy: The proton NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum would be recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample like **3-(3-Furyl)acrylic acid**, the IR spectrum can be obtained using the potassium bromide (KBr) pellet method or as a thin film.

- KBr Pellet Method: A small amount of the finely ground solid sample is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FTIR spectrometer.
- Thin Film Method: The solid is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate for analysis.

Mass Spectrometry (MS)


Electron ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.

- Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Relationships

The following diagram illustrates the general workflow for acquiring and interpreting spectral data for a chemical compound like **3-(3-Furyl)acrylic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-Furyl)acrylic acid [webbook.nist.gov]
- 2. 3-(3-Furyl)acrylic acid [webbook.nist.gov]
- 3. 3-(3-Furyl)acrylic Acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(3-Furyl)acrylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053948#spectral-data-for-3-3-furyl-acrylic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

